molecular formula C3H6NO2S B1238337 Cysteine thiyl radical

Cysteine thiyl radical

Cat. No. B1238337
M. Wt: 120.15 g/mol
InChI Key: BQXFQDOHKMTBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteinyl radical is an alpha-amino-acid radical derived from cysteine. It derives from a cysteine.

Scientific Research Applications

Prooxidative Chain Transfer Activity

Cysteine thiyl radicals, due to their unique properties, have been investigated for their prooxidative chain transfer activities in biological systems. Studies have shown that lipophilic thiols, when introduced into biological environments such as isolated biomembranes and human cells, can act as efficient accelerators of lipid peroxidation without being the direct inducers. This activity is specific to lipophilic thiols and results in significant cellular stress due to catalyzed fatty acid isomerization and subsequent protein and DNA damage. This phenomenon, known as the "cysteine anomaly," highlights the selective avoidance of cysteine in certain biological domains, particularly in aerobic life forms, due to the potential for rapid thiyl radical formation leading to oxidative damage (Kunath et al., 2020).

Native Chemical Ligation and Thiol-ene Chemistry

The cysteine thiyl radical has been utilized in the synthesis of functionalized peptides through a combination of native chemical ligation and thiol-ene radical chemistry (NCL-TEC). This methodology enables the rapid addition of various functional groups to peptides, demonstrating the cysteine thiyl radical's role in facilitating chemical transformations in synthetic peptide chemistry (Markey et al., 2013).

Role in Thioredoxin Reductase

Cysteine thiyl radicals have been implicated in the function of thioredoxin reductases, enzymes critical for redox mediation. The substitution of cysteine with selenocysteine in these enzymes has been hypothesized to mitigate the potential for protein inactivation that can occur due to accidental thiyl radical formation during catalysis. This adaptation reflects the biological strategies evolved to manage the reactivity of cysteine thiyl radicals within crucial enzymatic processes (Nauser et al., 2014).

Intramolecular Hydrogen Transfer Reactions

Cysteine thiyl radicals are known to engage in intramolecular hydrogen-transfer reactions, affecting the structural integrity of peptides and proteins. These reactions have been observed in various amino acids and are relevant to the understanding of protein oxidation under oxidative stress conditions. The reversible nature of these reactions highlights the dynamic role of cysteine thiyl radicals in biological systems (Schöneich, 2011).

Biological Reactivity and Antioxidant Role

Cysteine thiyl radicals have been extensively reviewed for their reactivity in biological systems, including their interactions with polyunsaturated fatty acids and protein side chains. Despite their high reactivity, there appears to be no single, dominating antioxidant in cellular compartments that can effectively scavenge thiyl radicals. This unique aspect of cysteine thiyl radical reactivity may explain several biochemical phenomena related to cysteine, including its underrepresentation on protein surfaces and the selective avoidance of cysteine in aerobic lipid bilayers (Moosmann & Hajieva, 2022).

properties

Product Name

Cysteine thiyl radical

Molecular Formula

C3H6NO2S

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C3H6NO2S/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)

InChI Key

BQXFQDOHKMTBDK-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)[S]

Canonical SMILES

C(C(C(=O)O)N)[S]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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